molecular formula C20H21NO6S B4709163 dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate

dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate

Cat. No. B4709163
M. Wt: 403.5 g/mol
InChI Key: FBEJHMFATSUTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. DMTB belongs to the class of isophthalates and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and high cost may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in clinical settings.

Future Directions

Future research on dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, research could explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

Dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate has been extensively studied for its potential use in various biological and pharmaceutical applications. One of the most promising areas of research is in the development of anticancer agents. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and liver cancer. This compound is also being investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

dimethyl 5-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-25-8-9-28-17-7-5-4-6-16(17)18(22)21-15-11-13(19(23)26-2)10-14(12-15)20(24)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEJHMFATSUTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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